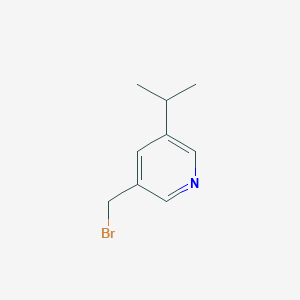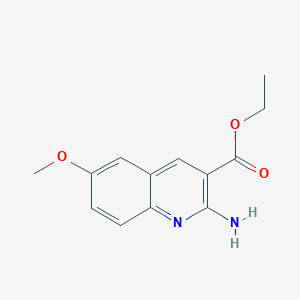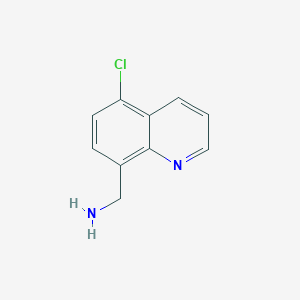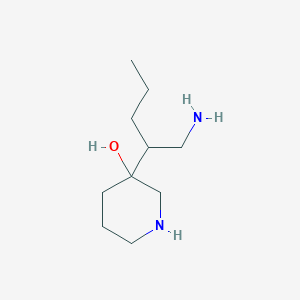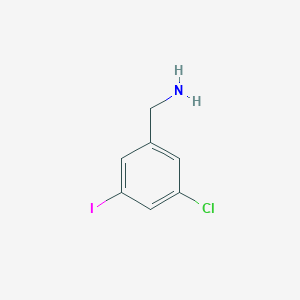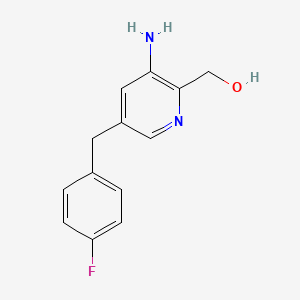
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of an amino group, a fluorobenzyl group, and a methanol group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable pyridine derivative to introduce a nitro group.
Reduction: The reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the amino group to an amine using lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide, sodium hydride, and other nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
(3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, such as apoptosis, cell proliferation, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-5-(4-chlorobenzyl)pyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Amino-5-(4-bromobenzyl)pyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Amino-5-(4-methylbenzyl)pyridin-2-yl)methanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (3-Amino-5-(4-fluorobenzyl)pyridin-2-yl)methanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs with other substituents.
Propriétés
Formule moléculaire |
C13H13FN2O |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
[3-amino-5-[(4-fluorophenyl)methyl]pyridin-2-yl]methanol |
InChI |
InChI=1S/C13H13FN2O/c14-11-3-1-9(2-4-11)5-10-6-12(15)13(8-17)16-7-10/h1-4,6-7,17H,5,8,15H2 |
Clé InChI |
UPISNPVCTQNKKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC2=CC(=C(N=C2)CO)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)
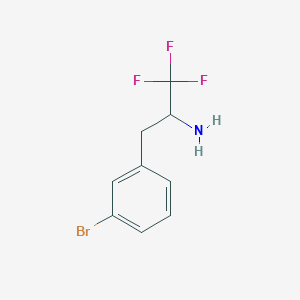
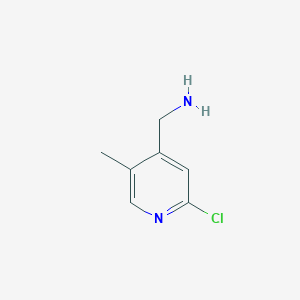
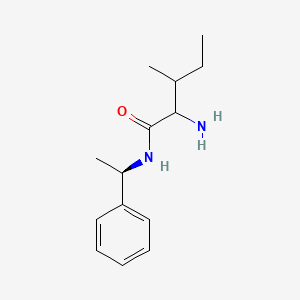
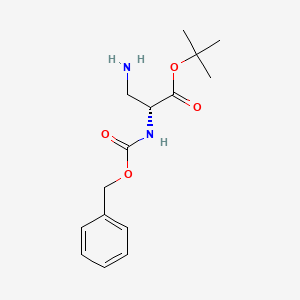


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
